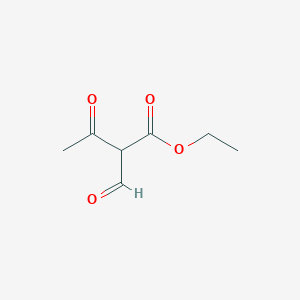

Ethyl 2-formyl-3-oxobutanoate

Descripción

Significance within β-Dicarbonyl Chemistry and Formyl Ester Reactivity

Ethyl 2-formyl-3-oxobutanoate is a prominent member of the β-dicarbonyl compound family. These compounds are characterized by the presence of two carbonyl groups separated by a single carbon atom, a feature that imparts unique reactivity. The hydrogen atoms on this central carbon are significantly acidic due to the resonance stabilization of the resulting enolate anion, which can delocalize the negative charge over both carbonyl oxygen atoms. This acidity makes β-dicarbonyl compounds, including this compound, excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.

The synthesis of β-oxoaldehydes like this compound often relies on the crossed Claisen condensation, a classic reaction in organic chemistry where an ester reacts with a ketone or another ester in the presence of a base. thieme-connect.delibretexts.org In this context, the enolate of a ketone or ester attacks a formate (B1220265) ester, leading to the formation of the β-oxoaldehyde structure. thieme-connect.de The presence of both a ketone and an ester functionality flanking the formyl group in this compound provides multiple sites for chemical modification.

The reactivity of the molecule is dictated by its three key functional groups: the formyl group (an aldehyde), the keto group, and the ethyl ester group. The formyl group is a highly reactive electrophile, readily participating in reactions with nucleophiles. The compound's structure as a β-oxoaldehyde makes it an ideal three-carbon building block for cyclocondensation reactions with doubly functionalized nucleophiles to form various heterocyclic rings. thieme-connect.de

Overview of its Strategic Importance as a Synthetic Intermediate

The true value of this compound lies in its strategic application as a versatile synthetic intermediate. Its ability to act as a precursor for a diverse range of heterocyclic compounds makes it a cornerstone in synthetic organic chemistry. Heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products.

Research has demonstrated the utility of this compound in synthesizing various ring systems. For instance, it undergoes condensation reactions with ketones to produce 5-carbethoxy-2,3-dihydropyran-4-ones, a class of pyran derivatives. researchgate.net Similarly, its reaction with specific reagents can lead to the formation of furan (B31954) derivatives. tubitak.gov.tr The compound's enol form and its derivatives can also participate in 1,3-dipolar cycloaddition reactions to yield substituted isoxazolines. researchgate.net

The strategic importance of related β-dicarbonyl compounds is further highlighted by their use in the synthesis of key pharmaceutical intermediates. For example, ethyl 2-chloroacetoacetate, a structurally similar compound, is a crucial reactant in the preparation of intermediates for the drug febuxostat (B1672324) and for thiazole (B1198619) derivatives with potential antimicrobial activity. google.comresearchgate.net The condensation of ethyl acetoacetate (B1235776), the parent compound of this compound, with various aldehydes is a common method for producing compounds with demonstrated antimicrobial activities. researchgate.net This underscores the role of the β-keto ester framework as a privileged scaffold in medicinal chemistry. The condensation reactions of such active methylene (B1212753) compounds are fundamental in creating more complex molecules, including various coumarin (B35378) and hydroquinoline derivatives. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-formyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-7(10)6(4-8)5(2)9/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYKDKLMRIXURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564364 | |

| Record name | Ethyl 2-formyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33142-24-4 | |

| Record name | Ethyl 2-formyl-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33142-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Formyl 3 Oxobutanoate

Classical and Conventional Preparative Routes

Traditional methods for synthesizing Ethyl 2-formyl-3-oxobutanoate and related α-formyl-β-keto esters typically involve two key transformations: the formation of the β-keto ester backbone followed by the introduction of the formyl group at the α-position.

Esterification-Based Approaches

The synthesis of the core structure of this compound relies on the initial preparation of its precursor, ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776). A foundational and classic method for producing this precursor is the Claisen condensation, an esterification-based approach that involves the condensation of two molecules of an ester.

Specifically, the industrial and laboratory-scale preparation of ethyl acetoacetate is achieved through the base-catalyzed self-condensation of ethyl acetate (B1210297). researchgate.net In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of an ethyl acetate molecule, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ethyl acetate molecule, leading to the formation of a tetrahedral intermediate which subsequently eliminates an ethoxide ion to yield ethyl acetoacetate. researchgate.net This process establishes the critical β-keto ester functionality required for the subsequent formylation step.

Formylation Strategies Leading to α-Formyl-β-Keto Esters

Once the ethyl acetoacetate precursor is obtained, the defining formyl group is introduced at the α-position. The most common strategy for this transformation is a crossed Claisen condensation, where the ethyl acetoacetate enolate reacts with a formylating agent.

A standard formylating agent for this purpose is ethyl formate (B1220265). In a typical procedure, ethyl acetoacetate is treated with a base like sodium ethoxide to generate the corresponding enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of ethyl formate. Subsequent workup yields the sodium salt of the enol form of this compound, which can be neutralized to obtain the final product. This formylation is a crucial step that transforms the simple β-keto ester into the more complex α-formyl derivative. rsc.org Alternative strategies include Ti-Claisen condensation of esters to produce α-formyl esters, which represents a more specialized approach to this transformation. nih.gov

Modern and Efficient Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. In this context, modern strategies for preparing this compound and analogous compounds focus on one-pot procedures, precise control over reactive intermediates like enolates, and the incorporation of green chemistry principles.

One-Pot Reaction Protocols for Analogous Compounds

One-pot reactions, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. While a specific one-pot synthesis for this compound is not extensively detailed, numerous protocols for analogous β-keto esters and their derivatives highlight the potential of this approach.

For instance, a simple "one-pot, one-step" method has been developed for synthesizing various β-keto esters from acyl chlorides and sodium ethyl acetoacetate in ethanol. benthamdirect.com This method simplifies the synthesis of the core structure. Furthermore, sophisticated one-pot procedures have been devised for the transformation of β-keto esters into other valuable compounds. A notable example is the dehydration of β-keto esters to generate conjugated alkynyl esters and allenyl esters, which involves the formation of a dienolate followed by trapping with triflic anhydride (B1165640) in a single pot. nih.gov Another innovative one-pot method combines copper-catalyzed oxidation, deprotonation, and a Wittig reaction to synthesize α,β-unsaturated esters directly from alcohols and phosphonium (B103445) salts, demonstrating the power of integrating multiple catalytic cycles. acs.org

| Protocol | Starting Materials | Key Reagents | Product Type | Key Features | Reference |

| Dehydration of β-Keto Esters | β-Keto Esters | LiHMDS, Tf₂O | Alkynyl and Allenyl Esters | Sequential one-pot method involving a vinyl triflate intermediate. | nih.gov |

| Synthesis of α,β-Unsaturated Esters | Alcohols, Phosphonium Salts | Copper Catalyst, O₂ | α,β-Unsaturated Esters, Ketones, Nitriles | Integrates oxidation, deprotonation, and Wittig olefination. Uses air/oxygen as a green oxidant. | acs.org |

| β-Keto Ester Synthesis | Acyl Chlorides, Sodium Ethyl Acetoacetate | Ethanol | β-Keto Esters | Simple "one-pot, one-step" method with subsequent deacetylation. | benthamdirect.com |

Alkylation Reactions of Enolate Precursors

The synthesis of this compound fundamentally relies on the chemistry of enolate precursors. The α-hydrogens of ethyl acetoacetate are flanked by two carbonyl groups, making them significantly acidic (pKa ≈ 11) and easily removable by a suitable base to form a resonance-stabilized enolate ion. researchgate.netresearchgate.net This enolate is a powerful nucleophile and is the key intermediate for introducing the formyl group.

The generation of the enolate is typically achieved using bases such as sodium ethoxide or sodium hydride. researchgate.netacs.org For reactions requiring complete and irreversible enolate formation, stronger bases like lithium diisopropylamide (LDA) are often employed. researchgate.netacs.org Once formed, this enolate can be reacted with an electrophile. In the context of synthesizing the title compound, the electrophile is a formylating agent. However, the vast majority of literature focuses on the reaction of this enolate with alkyl halides in what is known as the acetoacetic ester synthesis, which is a classic method for preparing α-substituted ketones. researchgate.netacs.org The principles of enolate formation and subsequent reaction are directly transferable to the formylation process. The reaction involves the nucleophilic attack of the enolate on the electrophile in an SN2-type mechanism. researchgate.netresearchgate.net

| Precursor | Base | Electrophile | Product of Analogy | Key Considerations | Reference |

| Ethyl Acetoacetate | Sodium Ethoxide (NaOEt) | Alkyl Halide | α-Alkyl Acetoacetic Ester | Classic conditions for acetoacetic ester synthesis. | acs.org |

| Ethyl Acetoacetate | Sodium Hydride (NaH) | Alkyl Halide | α-Alkyl Acetoacetic Ester | Common alternative to alkoxide bases. | researchgate.net |

| Ketones, Esters | Lithium Diisopropylamide (LDA) | Alkyl Halide | α-Alkylated Carbonyl | Strong, non-nucleophilic base for complete enolate formation. | researchgate.net |

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Alkyl Halide | α-Alkyl Malonic Ester | Analogous reaction (Malonic Ester Synthesis) demonstrating enolate reactivity. | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. In the synthesis of β-keto esters and their derivatives, several green approaches have been explored.

A significant advancement is the development of solvent-free reaction conditions. For example, a Claisen condensation to produce a β-keto ester has been successfully demonstrated by heating potassium tert-butoxide and ethyl phenylacetate (B1230308) without any solvent, drastically reducing waste. Another key principle is the use of environmentally benign catalysts. Boric acid, for instance, has been effectively used as a mild and green catalyst for the transesterification of ethyl acetoacetate.

Furthermore, innovative process design can enhance the sustainability of these reactions. A stirring-induced emulsion technique has been developed for a related Claisen-Schmidt condensation, which uses a biphasic system to control the reaction at the liquid-liquid interface. This method improves product selectivity and allows for the simple separation of the product by halting stirring, which avoids complex purification steps and minimizes solvent use. The exploration of renewable resources, such as synthesizing β-keto esters from fatty acids and Meldrum's acid, also aligns with green chemistry's goal of using sustainable feedstocks. While not yet applied directly to C-formylation, research into using sustainable C1 sources like CO₂ or methanol (B129727) for N-formylation points towards future possibilities for greener syntheses of α-formyl compounds.

Synthesis of Protected Forms and Precursors Facilitating Formyl Group Introduction

The introduction of a formyl group at the C2 position of ethyl 3-oxobutanoate presents a synthetic challenge due to the reactivity of both the formyl group and the enolizable β-keto ester system. To circumvent issues such as self-condensation, over-reaction, or undesired side reactions, synthetic strategies often employ the use of protected forms of the formyl group or its precursors. This approach allows for the stable introduction of a masked formyl equivalent, which can be deprotected in a later step to yield the desired this compound.

One common strategy involves the use of acetals as protecting groups for the aldehyde functionality. For instance, precursors containing a di-alkoxy-methyl group can be employed. This group is stable under various reaction conditions used to construct the β-keto ester backbone and can be hydrolyzed under acidic conditions to reveal the formyl group. An example of a related precursor is ethyl 3,3-diethoxypropanoate, which serves as a stable, protected derivative of a 3-formylpropanoate. This highlights a general methodology where a protected formyl equivalent is carried through a synthetic sequence.

Another effective approach is the use of ketal protection for a nearby keto group, which can facilitate the subsequent introduction of the formyl precursor. For example, in the synthesis of related β-keto esters, a 1,3-dioxolane (B20135) ring can be formed to protect a ketone. This strategy prevents the ketone from interfering with reactions at other sites of the molecule.

A key precursor for the formyl group is a hydroxymethylene group (=CH-OH), which is the enol tautomer of the formyl group. The synthesis of this compound can proceed through the creation of its enolate, which is then formylated. The direct formylation of β-keto esters like ethyl acetoacetate can be achieved using various formylating agents. The Claisen condensation reaction provides a foundational method for the synthesis of the core β-keto ester structure. libretexts.org In this reaction, an ester enolate attacks another ester molecule. A variation of this, the crossed Claisen condensation, can be used to introduce the formyl group.

For instance, the reaction of ethyl acetate's enolate with an excess of ethyl formate introduces a formyl group at the α-position of the ethyl acetate. A similar principle applies to the formylation of ethyl acetoacetate, where its enolate reacts with a formylating agent. To control this reaction and prevent side products, the formyl group can be introduced via a precursor.

Below are tables detailing research findings on the synthesis of precursors and related protected molecules that illustrate the methodologies applicable to the synthesis of this compound.

Table 1: Synthesis of a Protected β-Keto Ester Precursor

This table illustrates the synthesis of a β-keto ester with a protected chloroacetyl group, demonstrating the use of a 1,3-dioxolane protecting group. This methodology is analogous to how a protected formyl precursor could be handled.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Ethyl 4-chloroacetoacetate | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux | Ethyl 2-(2-(chloromethyl)-1,3-dioxolan-2-yl)acetate | 63% | rsc.org |

The reaction demonstrates the successful protection of a keto group as a ketal, which is a common strategy to prevent side reactions at the ketone while other parts of the molecule are being modified.

Table 2: Synthesis of an α-Substituted β-Keto Ester

This table shows the alkylation of ethyl acetoacetate, a reaction at the C2 position where the formyl group is located in the target molecule. This illustrates the feasibility of introducing substituents at this position.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

| Ethyl acetoacetate | Ethyl iodide | Sodium ethoxide | Ethanol | Reflux | Ethyl 2-ethyl-3-oxobutanoate | 80% | prepchem.com |

This alkylation reaction is a fundamental transformation that is conceptually similar to the formylation at the same carbon.

The use of enamines represents another advanced strategy for the protection and activation of β-keto esters, facilitating reactions at the α-position. While not detailed in direct synthesis of the title compound, it is a relevant methodology for controlling reactivity in such systems. enamine.net

By employing these precursor and protection strategies, chemists can effectively synthesize the highly functionalized and reactive molecule, this compound, while minimizing the formation of undesired byproducts.

Reactivity Patterns and Mechanistic Investigations of Ethyl 2 Formyl 3 Oxobutanoate

Electrophilic and Nucleophilic Character of the Formyl and Carbonyl Moieties

The molecular structure of ethyl 2-formyl-3-oxobutanoate features two key carbonyl groups: a formyl group (-CHO) and a keto group (C=O), in addition to an ester group (-COOEt). The carbon atoms of both the formyl and the keto carbonyl groups are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles.

Conversely, the oxygen atoms of these carbonyl groups possess lone pairs of electrons and therefore exhibit nucleophilic character. This dual reactivity allows the molecule to participate in a variety of reactions. For instance, the electrophilic nature of the carbonyl carbons is central to condensation reactions, while the nucleophilic oxygen atoms can be involved in protonation or coordination with Lewis acids. The presence of multiple electrophilic sites, including the carbonyl carbon of the ester group, necessitates careful control of reaction conditions to achieve regioselectivity in nucleophilic additions.

Enolization and Tautomeric Equilibrium Studies

Tautomerism is a significant aspect of the chemistry of this compound, influencing its structure, stability, and reactivity.

This compound, as a β-dicarbonyl compound, readily undergoes keto-enol tautomerism. orgoreview.comfiveable.me This process involves the interconversion between the keto form (containing the carbonyl groups) and the enol form (containing a hydroxyl group and a carbon-carbon double bond). orgoreview.com In many simple ketones and aldehydes, the keto form is thermodynamically more stable. orgoreview.com However, for β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized. orgoreview.comvedantu.com This stabilization arises from two main factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the nearby carbonyl group, which creates a stable six-membered ring. orgoreview.com The equilibrium between the keto and enol tautomers can be influenced by factors such as the solvent. cdnsciencepub.com The enol form is a crucial intermediate in many reactions, acting as a nucleophile. fiveable.me

In certain derivatives of this compound, another form of tautomerism known as ring-chain tautomerism can be observed. This phenomenon involves an intramolecular reaction where a side chain containing a nucleophilic group attacks an electrophilic center within the main structure, leading to the formation of a cyclic compound that exists in equilibrium with the open-chain form. For example, derivatives of 5-formyl-1H-1,2,3-triazole-4-carboxylic acid, which can be synthesized from precursors related to this compound, have been shown to exhibit ring-chain tautomerism, existing in equilibrium with a fused bicyclic hemiacetal form. mdpi.com This type of tautomerism is also a known feature in other heterocyclic systems. mdpi.com

Condensation Reactions

The presence of both formyl and keto carbonyl groups, along with an acidic α-hydrogen, makes this compound a versatile substrate for various condensation reactions.

This compound can participate as the active methylene (B1212753) compound in Knoevenagel condensations with various aldehydes. This reaction typically involves a base catalyst, such as piperidine (B6355638), and results in the formation of a new carbon-carbon double bond. researchgate.netacs.org The product of this condensation is an α,β-unsaturated dicarbonyl compound. The reaction conditions, including the choice of catalyst and solvent, can influence the yield and selectivity of the products. acs.orgnih.gov For instance, the Knoevenagel condensation of ethyl acetoacetate (B1235776) (a related compound) with various benzaldehydes has been extensively studied to produce a range of substituted benzylidene derivatives. researchgate.net

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde | Catalyst | Solvent | Product |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Piperidine/Trifluoroacetic acid | Benzene | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate researchgate.net |

| 4-Methylbenzaldehyde | Piperidine/Trifluoroacetic acid | Benzene | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate researchgate.net |

The formyl group of this compound is reactive towards primary amines and hydrazines, leading to the formation of Schiff bases (imines) and hydrazones, respectively. These reactions are classic examples of nucleophilic addition to a carbonyl group followed by dehydration. The formation of Schiff bases often requires mild reaction conditions. researchgate.net Hydrazones can be synthesized by reacting the carbonyl compound with hydrazine (B178648) or its derivatives, such as phenylhydrazine. rsc.org These derivatives are often stable, crystalline solids and are important intermediates in the synthesis of various heterocyclic compounds. ajrconline.orggrafiati.comgrafiati.com

Cyclization Reactions and Heterocyclic Compound Formation

The presence of multiple functional groups in this compound allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Synthesis of Oxazole (B20620) Derivatives

Oxazole derivatives can be synthesized through the cyclization of precursors containing a formamide (B127407) moiety. One method involves the reaction of ethyl 2-amino-3-oxobutanoate with formic acid under reflux conditions, which results in the formation of ethyl 2-formyloxazole-4-carboxylate through intramolecular dehydration and rearrangement. Another approach utilizes ethyl 2-bromo-3-oxobutanoate, which reacts with formamide in the presence of potassium carbonate to yield the target oxazole derivative.

A two-step continuous flow process has also been developed for the industrial-scale synthesis of ethyl 2-formyloxazole-4-carboxylate. This process involves the cyclization of ethyl 2-bromo-3-oxobutanoate with formamide, followed by a Vilsmeier-Haack formylation of the intermediate oxazole. The Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), allows for the precise introduction of the formyl group at the 2-position of the oxazole ring under mild conditions.

Thiazole (B1198619) Ring System Construction

The construction of the thiazole ring system often involves the reaction of ethyl acetoacetate or its derivatives with a source of sulfur and nitrogen. A common method is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives can be synthesized from ethyl acetoacetate. tandfonline.com

In one synthetic route, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is produced by reacting 4-hydroxybenzene-1-carbothioamide with ethyl 2-chloroacetoacetate. researchgate.net This intermediate can then undergo formylation to yield ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. researchgate.net Another approach describes a one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and thiourea (B124793) or its N-substituted derivatives. tandfonline.com

Pyrazole (B372694) and Triazole Annulations

The synthesis of pyrazole and triazole rings often utilizes the reaction of a 1,3-dicarbonyl compound with a hydrazine or azide (B81097) source, respectively.

Pyrazole Formation: Regioselectively substituted pyrazoles can be prepared through a one-pot reaction of methylhydrazine and ethyl formate (B1220265) to generate 1-formyl-1-methylhydrazine in situ. beilstein-journals.org This intermediate then reacts with β-ketoesters like this compound to form a hydrazone, which undergoes intramolecular Knoevenagel condensation to yield the corresponding pyrazole. beilstein-journals.org Another method involves the reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile (B47326) in the presence of a catalyst to produce quinolinyl-pyranopyrazoles. rsc.org

Triazole Formation: 1,4-disubstituted 1,2,3-triazoles can be synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. scielo.brscielo.br This "click chemistry" approach involves the reaction of an azide, such as ethyl 2-azidoacetate, with a terminal alkyne. scielo.brscielo.br Another method for synthesizing 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates involves the reaction of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate. osi.lv The resulting triazole can then be used in condensation reactions, for example with hydrazine, to form fused heterocyclic systems like tandfonline.comresearchgate.nettriazolo[4,5-d]pyridazines. osi.lv

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Methylhydrazine, Ethyl formate | β-ketoester (e.g., this compound) | Pyrazole | beilstein-journals.org |

| 2-Chloro-3-formyl-quinoline | Ethyl 3-oxobutanoate, Malononitrile | Quinolinyl-pyranopyrazole | rsc.org |

| Ethyl 2-azidoacetate | Terminal alkyne | 1,4-Disubstituted 1,2,3-triazole | scielo.brscielo.br |

| Aryl azide | Ethyl 4,4-diethoxy-3-oxobutanoate | 1-Aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate | osi.lv |

Dihydropyridine (B1217469) and Piperidine Scaffold Formation

The formation of dihydropyridine and piperidine scaffolds often involves multi-component reactions.

Dihydropyridine Synthesis: Polysubstituted 2-methylene-1,2-dihydropyridines can be synthesized through a one-pot, catalyst- and solvent-free reaction of 3-formylchromones, anilines, and aliphatic 1,3-diones like ethyl acetoacetate. tandfonline.com The reaction proceeds through a sequence of Schiff base formation, Michael addition, and a ring-opening/ring-closure cascade. tandfonline.com Similarly, the reaction of 3-formylchromones with amines and ethyl 4,4,4-trifluoro-3-oxobutanoate can yield 5-(2-hydroxybenzoyl)-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylates. tandfonline.com

Piperidine Scaffold Formation: While the provided text does not explicitly detail the formation of piperidine scaffolds from this compound, the principles of multi-component reactions used for dihydropyridine synthesis can often be adapted to produce saturated or partially saturated six-membered nitrogen heterocycles.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 3-Formylchromone | Aniline | Ethyl acetoacetate | 2-Methylene-1,2-dihydropyridine | tandfonline.com |

| 3-Formylchromone | Amine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Dihydropyridine | tandfonline.com |

Intramolecular Transformations and Rearrangements

This compound and its derivatives can undergo various intramolecular transformations and rearrangements, leading to the formation of new cyclic structures. For example, the synthesis of isoxazolo[4,5-b]pyridines can involve an intramolecular nucleophilic substitution of a nitro group. beilstein-journals.org In some cases, unexpected rearrangements can occur, such as the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl tandfonline.comresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org

Another example of intramolecular cyclization is seen in the rhodium(II)-catalyzed reaction of N-acyl 2-diazo-3-oxobutanoates. This reaction proceeds through the formation of a carbonyl ylide dipole, which then undergoes a rearrangement and fragmentation to yield substituted pyrroles. researchgate.net

Strategic Applications of Ethyl 2 Formyl 3 Oxobutanoate As a Versatile Building Block

Construction of Diverse Heterocyclic Scaffolds

Ethyl 2-formyl-3-oxobutanoate is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity allows for the construction of diverse ring systems, which are fundamental components of many biologically active molecules.

One notable application is in the synthesis of quinolinyl-pyranopyrazoles. In a multicomponent reaction, ethyl 3-oxobutanoate (a related β-keto ester) reacts with 2-chloro-3-formyl-quinoline and malononitrile (B47326) in water. This reaction proceeds through a series of steps, including a Knoevenagel condensation and a Michael-type addition, ultimately leading to the formation of the quinolinyl-pyranopyrazole scaffold. rsc.org

Furthermore, this compound and its derivatives are instrumental in creating other heterocyclic systems. For instance, the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl acetoacetate (B1235776) affords 3-substituted coumarins containing a dihydroquinoline moiety. nih.govresearchgate.net Similarly, reactions with various binucleophiles can lead to the formation of dipyridines and dipyrans. ekb.eg The reaction of 3-formylchromones with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of benzylamines or 2-aminophenols can produce novel heterocyclic compounds like 2-hydroxybenzoyl-1,2-dihydropyridine-3-carboxylates and benzopyrido-1,3-oxazole-4-carboxylates. rsc.org

The versatility of this compound extends to the synthesis of 1,2,3-triazole derivatives. It can be used to produce ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, which are important precursors in medicinal chemistry. researchgate.net Additionally, it serves as a starting material for creating unsymmetrically substituted bi-1,2,3-triazoles. frontiersin.org

The following table summarizes some of the heterocyclic scaffolds synthesized using this compound and related compounds:

| Starting Materials | Reagents | Product |

| 2-chloro-3-formyl-quinoline, ethyl 3-oxobutanoate, malononitrile | Sulfonyl methane-diamine (catalyst) | Quinolinyl-pyranopyrazole |

| 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline, ethyl acetoacetate | - | 3-Substituted coumarins |

| 3-formylchromone, ethyl 4,4,4-trifluoro-3-oxobutanoate, benzylamine | - | 2-Hydroxybenzoyl-1,2-dihydropyridine-3-carboxylate |

| Ethyl 4,4-diethoxy-3-oxobutanoate, aryl azides | - | Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate |

Role in Complex Molecule and Natural Product Synthesis

The utility of this compound extends to the synthesis of intricate and biologically significant molecules, including natural products. Its ability to participate in various carbon-carbon bond-forming reactions makes it a valuable tool for constructing complex molecular architectures.

One example of its application is in the synthesis of furotropones, a class of compounds that could have potential applications in the synthesis of several bioactive natural products. niscpr.res.in The synthesis involves the reaction of furfuryl alcohols with various reagents to produce 3-formyl-2-furylcarbinols, which are then elaborated into furotropones. niscpr.res.in

Furthermore, derivatives of this compound are employed in the synthesis of benzothiazole (B30560) hybrids. For example, the reaction of benzothiazol-2-ylacetonitrile with ethyl-2-chloro-3-oxobutanoate leads to the formation of furan (B31954) hybrids. mdpi.com This highlights the role of this compound in creating complex molecules with potential biological activities. mdpi.com

Precursor in Medicinal Chemistry for Biologically Active Agents

This compound and its derivatives serve as crucial precursors in the field of medicinal chemistry for the development of new therapeutic agents. The heterocyclic scaffolds and other molecular motifs derived from this compound often form the core of biologically active molecules.

Derivatives of ethyl 2-formyloxazole-4-carboxylate, which can be synthesized from ethyl 2-bromo-3-oxobutanoate, have demonstrated antimicrobial properties. Research has shown their effectiveness against drug-resistant bacterial strains, making them potential candidates for the development of new antibiotics. For instance, certain derivatives have shown significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL.

Moreover, compounds derived from ethyl 4,4-diethoxy-3-oxobutanoate have been investigated for their antibacterial activity. Synthesized derivatives have shown MIC values against E. coli and S. aureus at concentrations of 256 μg/mL.

The synthesis of various heterocyclic systems from this compound and related compounds provides a platform for generating libraries of compounds for biological screening. For example, the reaction of 2-chloro-3-formyl quinoline (B57606) with ethyl acetoacetate and morpholine (B109124) leads to the synthesis of naphthyridine derivatives, a class of compounds known for a broad spectrum of biological activities, including antibacterial and anticancer properties. derpharmachemica.com Similarly, the synthesis of pyrazole-linked methylenehydrazono-thiazole derivatives from ethyl 2-chloro-3-oxobutanoate has been explored for their potential as biologically active agents. ekb.eg

The following table highlights some biologically active agents and scaffolds derived from this compound and its analogs:

| Derivative/Scaffold | Biological Activity | Reference |

| Ethyl 2-formyloxazole-4-carboxylate derivatives | Antimicrobial (e.g., against MRSA) | |

| Ethyl 4,4-diethoxy-3-oxobutanoate derivatives | Antibacterial (e.g., against E. coli, S. aureus) | |

| Naphthyridine derivatives | Antibacterial, Anticancer | derpharmachemica.com |

| Pyrazole-linked methylenehydrazono-thiazole derivatives | Potential biologically active agents | ekb.eg |

Synthesis of Specialized Organic Motifs, e.g., Cyclopropane (B1198618) Ester Derivatives

This compound and its related compounds are valuable starting materials for the synthesis of specialized organic motifs, such as cyclopropane ester derivatives. These small, strained ring systems are present in numerous natural products and are important building blocks in organic synthesis.

A key reaction in this context is the Charette enantioselective cyclopropanation. This method has been used to convert adamantane (B196018) derivatives functionalized with aldehyde groups into adamantanes bearing (2R,1S)-2-formyl-1-cyclopropyl residues. arkat-usa.org The reaction of silyl (B83357) enol ethers with methyl diazoacetate in the presence of a copper(II) acetylacetonate (B107027) catalyst can also yield cyclopropane derivatives. orgsyn.org

Furthermore, organocatalytic domino reactions provide a direct route to enantioselective cyclopropanation. unl.pt For example, the reaction of α,β-unsaturated aldehydes with bromomalonate in the presence of a chiral amine catalyst can afford 2-formylcyclopropane derivatives with high diastereoselectivity and enantioselectivity. unl.pt

The transformation of l-carbonyl substituted cyclopropanecarboxylates can lead to the formation of γ-lactones. oup.com This reaction proceeds via cleavage of the C(1)–C(2) bond of the cyclopropane ring. oup.com

Contributions to Enantioselective Synthesis

This compound and its derivatives have made significant contributions to the field of enantioselective synthesis, which focuses on the preparation of single enantiomers of chiral molecules. This is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

One notable application is the enantioselective reduction of ethyl 2-formylbutanoate using baker's yeast (Saccharomyces cerevisiae) to produce (S)-2-hydroxymethylbutanoate with high enantiomeric excess. chimia.ch This product is a useful starting material for various synthetic applications.

Chiral bifunctional organocatalysts have been developed for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. rsc.org These reactions proceed through an aldol-cyclization rearrangement tandem reaction, affording the products in high yields and enantioselectivities. rsc.org

The one-pot asymmetric 6π-azaelectrocyclization of various starting materials, including derivatives related to this compound, has been developed as a strategy for alkaloid synthesis. researchgate.net This method allows for the stereoselective production of complex cyclic aminals, which are precursors to chiral piperidines, a common structural motif in alkaloids. researchgate.net

The following table summarizes some key findings in the enantioselective synthesis involving this compound and related compounds:

| Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Reduction of ethyl 2-formylbutanoate | Baker's yeast | (S)-2-hydroxymethylbutanoate | 91% |

| Aldol-cyclization of 2-formylarylnitriles and malonates | Chiral bifunctional organocatalysts | 3-Substituted isoindolinones | up to 95% |

| Asymmetric 6π-azaelectrocyclization | Pd(0) catalyst with chiral ligand | Tetracyclic aminals (precursors to chiral piperidines) | High stereoselectivity |

Advanced Spectroscopic and Structural Elucidation Studies in Research

X-ray Crystallography for Detailed Conformational and Configurational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's conformation and configuration. While specific crystal structure data for ethyl 2-formyl-3-oxobutanoate is not prominently reported, the analysis of closely related compounds demonstrates the power of this technique.

In studies of similar β-dicarbonyl derivatives, X-ray diffraction has been indispensable. For instance, in the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, the structure of the resulting (E)-isomer of ethyl 2-chloroacetyl-3-(3',4' methylenedioxyphenyl) propenoate was unambiguously determined by single-crystal X-ray crystallography. scielo.brscielo.br This analysis confirms the spatial orientation of substituents around the carbon-carbon double bond, an insight that is difficult to obtain with certainty through other methods. scielo.brscielo.br Similarly, the structures of various substituted benzylidene derivatives of ethyl 3-oxobutanoate have been confirmed by X-ray diffraction, revealing their Z conformation about the C=C bond. researchgate.net These studies underscore the role of X-ray crystallography in providing detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net

Table 1: Example Crystallographic Data for a Related Compound, Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7709(9) |

| b (Å) | 8.7534(11) |

| c (Å) | 9.6958(12) |

| α (°) | 77.103(2) |

| β (°) | 80.496(2) |

| γ (°) | 86.726(2) |

| Volume (ų) | 633.9(1) |

| Z | 2 |

| Data sourced from a study on a hydrazono derivative of ethyl 3-oxobutanoate, illustrating typical parameters obtained from X-ray analysis. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization and Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For this compound, NMR is particularly vital for characterizing the tautomeric equilibrium between the keto and enol forms, as well as identifying potential (E/Z) isomers of the enol tautomer.

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. In derivatives of ethyl 3-oxobutanoate, the signals corresponding to the ethyl ester group (a quartet and a triplet), the acetyl methyl group (a singlet), and the methine proton are characteristic. The presence of the formyl group in this compound would introduce a distinct aldehyde proton signal in the ¹H NMR spectrum and a formyl carbon signal in the ¹³C NMR spectrum.

Research on related compounds has established NMR as a powerful tool for isomer differentiation. scielo.brscielo.br For example, in a study of ethyl 2-chloroacetyl-3-arylpropenoates, an unequivocal methodology for (E)/(Z)-structural analysis by ¹³C NMR was presented. scielo.brscielo.br It was observed that the chemical shifts of the carbonyl and carboxylic carbons differ significantly between the two isomers, allowing for clear assignment. scielo.br The purity of synthesized compounds is also routinely validated by NMR spectroscopy.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Proton | Keto Form | Enol Form |

| CH₃ (acetyl) | ~2.2-2.4 (s) | ~2.1-2.3 (s) |

| CH (methine) | ~4.0-4.2 (d) | - |

| CH₂ (ethyl) | ~4.1-4.3 (q) | ~4.1-4.3 (q) |

| CH₃ (ethyl) | ~1.2-1.4 (t) | ~1.2-1.4 (t) |

| CHO (formyl) | ~9.6-9.8 (d) | - |

| =CH (enol) | - | ~7.5-8.5 (d) |

| OH (enol) | - | ~12-15 (broad s) |

| Predicted values based on standard chemical shift ranges and data from analogous structures. |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Carbon | Keto Form | Enol Form |

| C=O (ketone) | ~200-205 | ~190-195 |

| C=O (ester) | ~165-170 | ~168-173 |

| C=O (aldehyde) | ~190-195 | - |

| CH (methine) | ~55-60 | - |

| CH₂ (ethyl) | ~60-62 | ~60-62 |

| CH₃ (ethyl) | ~13-15 | ~13-15 |

| CH₃ (acetyl) | ~28-32 | ~23-27 |

| =C-O (enol) | - | ~175-180 |

| =CH (enol) | - | ~100-110 |

| Predicted values based on standard chemical shift ranges and data from analogous structures. scielo.br |

Mass Spectrometry in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can confirm its exact mass of 158.05790880 Da, corresponding to the molecular formula C₇H₁₀O₄. nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a molecular fingerprint that helps to confirm the structure. Due to the presence of multiple carbonyl groups (ketone, aldehyde, and ester), the fragmentation of this compound is expected to be directed by α-cleavages adjacent to these functional groups. libretexts.org

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | C₇H₁₀O₄⁺ | 158 |

| [M - CHO]⁺ | C₆H₉O₃⁺ | 129 |

| [M - OCH₂CH₃]⁺ | C₅H₅O₃⁺ | 113 |

| [M - COOCH₂CH₃]⁺ | C₄H₅O₂⁺ | 85 |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43 |

| [CH₃CH₂O]⁺ | C₂H₅O⁺ | 45 |

| These fragments are predicted based on general fragmentation rules for ketones, aldehydes, and esters. libretexts.org |

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatographic methods are essential for separating components of a mixture and are widely used in the context of this compound research for monitoring reaction progress and assessing product purity.

Gas Chromatography (GC) is frequently employed, often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of volatile components in a reaction mixture and their subsequent identification. scielo.brscielo.br GC can be used to monitor the consumption of starting materials, such as ethyl 3-oxobutanoate, and the formation of the desired product, providing a semi-quantitative measure of reaction conversion. orgsyn.org The purity of the final product can also be determined by GC analysis. orgsyn.org

High-Performance Liquid Chromatography (HPLC) is another critical tool, particularly for non-volatile compounds or those that might decompose at the high temperatures used in GC. In various syntheses of related compounds, HPLC is the standard method for confirming the final purity of the product, with purities often reported to be above 95%. mdpi.com HPLC can also be instrumental in separating diastereomers or other isomers that may be difficult to distinguish by other means. scielo.br

Computational and Theoretical Investigations of Ethyl 2 Formyl 3 Oxobutanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. uniroma2.itscispace.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for studying medium to large systems. scispace.com For ethyl 2-formyl-3-oxobutanoate, DFT studies are instrumental in elucidating its electronic properties and predicting its chemical reactivity.

Key insights from DFT analyses include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, these maps would highlight electron-rich regions around the oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient areas, likely around specific hydrogen or carbon atoms, would be identified as potential sites for nucleophilic attack. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can reveal details about orbital interactions, such as hyperconjugation and intramolecular hydrogen bonding, which are critical for understanding the stability of the molecule's various forms.

Table 1: Illustrative DFT-Calculated Properties for Tautomers of this compound Note: The following data are representative examples based on typical DFT calculations for β-dicarbonyl compounds and are intended for illustrative purposes.

| Property | Keto Tautomer | Enol Tautomer (Chelated) | Significance |

|---|---|---|---|

| Relative Energy (kcal/mol) | +5.8 | 0.0 | Predicts the higher stability of the chelated enol form due to intramolecular hydrogen bonding. |

| HOMO-LUMO Gap (eV) | 5.5 | 4.9 | Indicates the enol form is kinetically more reactive than the keto form. researchgate.net |

| Dipole Moment (Debye) | 3.8 | 2.9 | Reflects differences in charge distribution and polarity between the two forms. |

Ab Initio and Hybrid Computational Approaches for Mechanistic Insights

Ab initio (from first principles) methods, such as Møller-Plesset (MP) perturbation theory, and hybrid computational methods that combine DFT with exact Hartree-Fock exchange (e.g., B3LYP), are frequently employed to gain detailed mechanistic insights into chemical reactions. scispace.commdpi.com These approaches are invaluable for mapping potential energy surfaces, locating transition states, and calculating activation energies. researchgate.net

For this compound, these methods could be applied to study various reactions, such as its synthesis via the Claisen condensation or its participation in subsequent heterocycle formations. By modeling the reaction pathways, researchers can distinguish between concerted and stepwise mechanisms. researchgate.net For instance, in a reaction involving nucleophilic attack on one of the carbonyl groups, computational analysis can determine the structure of the transition state and calculate the energy barrier, providing a quantitative measure of the reaction rate. researchgate.net Such studies are crucial for rationalizing observed product distributions and for designing more efficient synthetic routes. iranchembook.ir

Molecular Modeling and Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the rotation around several single bonds, including those in the ethyl group and the bond connecting the formyl and acetoacetyl moieties. Molecular modeling and molecular dynamics (MD) simulations are the preferred tools for exploring this conformational space.

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. koreascience.kr By simulating the molecule in a solvent box (e.g., water or chloroform), these simulations can reveal the most populated conformations and the pathways for interconversion between them. This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or catalysts. Conformational analysis can identify the most stable spatial arrangements, which are often stabilized by weak intramolecular forces like hydrogen bonds.

Theoretical Analysis of Tautomerism and Conformational Preferences

A defining characteristic of this compound is its ability to exist as multiple tautomers, primarily the keto and enol forms. acs.org The presence of two carbonyl groups adjacent to a central carbon atom makes the α-proton acidic, facilitating its transfer to one of the carbonyl oxygens to form an enol. The enol form can be further stabilized by the formation of an intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered pseudo-ring.

Theoretical calculations are exceptionally well-suited to quantify the energetics of this tautomerism. mdpi.comresearchgate.net By calculating the total electronic energies of the different possible structures (the diketo form and various enol isomers), computational methods can predict their relative stabilities. mdpi.com The results of such studies on similar β-dicarbonyl systems consistently show that the chelated enol tautomer is significantly more stable than the open-chain keto form, often by several kcal/mol. acs.org Calculations can also determine the energy barriers for the interconversion between tautomers, providing insight into the kinetics of the equilibrium. mdpi.com

Solvation Effects in Reaction Mechanisms and Stability

The surrounding solvent can have a profound impact on the stability of different tautomers and conformers, as well as on reaction mechanisms and rates. weebly.com Computational chemistry accounts for these solvation effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent. wisc.edu Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation, which allows for the study of specific solute-solvent interactions like hydrogen bonding. researchgate.net

For this compound, theoretical studies incorporating solvation effects are essential for accurately predicting its behavior in solution. A polar solvent, for example, might stabilize a more polar tautomer or transition state, thereby altering the tautomeric equilibrium or accelerating a particular reaction pathway compared to the gas phase or a nonpolar solvent. mdpi.comweebly.com

Challenges and Future Research Directions

Addressing the Instability and Handling of the Formyl Group

A primary challenge in working with ethyl 2-formyl-3-oxobutanoate is the instability of its formyl group. This aldehyde functionality is prone to keto-enol tautomerism, a rapid interconversion between the keto and enol forms. mu-pleven.bgoxfordreference.com The presence of the adjacent acetyl and ester groups significantly influences this equilibrium. mu-pleven.bg Due to its instability, the compound is often prepared and used immediately in subsequent reactions to avoid degradation. adelaide.edu.au

Future research is focused on several key areas to mitigate these stability issues:

In situ generation: Developing reliable methods for the in situ generation of the formyl group, which would then be consumed immediately in the reaction, preventing decomposition.

Protective group strategies: The use of protecting groups for the formyl moiety, such as conversion to a more stable acetal, can be employed. For instance, ethyl 4,4-diethoxy-3-oxobutanoate, a protected form, has been used in the synthesis of triazoles, with the formyl group being regenerated in a later step. mdpi.com

Optimized storage and handling: Research into optimal storage conditions, including temperature, atmosphere (e.g., inert gas), and the use of stabilizers, is crucial for improving its shelf-life and handling. capotchem.cn

Enhancing Synthetic Efficiency and Atom Economy in Its Preparation and Reactions

Improving the efficiency and environmental footprint of chemical reactions is a central goal of modern chemistry. For this compound, this involves optimizing both its synthesis and its subsequent use in multicomponent reactions.

Key areas of focus include:

Atom Economy: Multicomponent reactions (MCRs) like the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction, which often utilize β-keto esters, are inherently atom-economical as most of the atoms from the reactants are incorporated into the final product. nih.govbeilstein-journals.org Future work will continue to leverage MCRs to maximize the incorporation of this compound into complex molecules, thereby reducing waste. jocpr.comresearchgate.net

Yield Optimization: While many reactions involving this reagent proceed with good yields, further optimization is always a goal. This includes fine-tuning reaction conditions such as solvent, temperature, and catalyst loading to maximize product formation and minimize side reactions. orgsyn.org

Reducing Waste: Traditional synthetic methods can generate significant waste. Research into solvent-free reaction conditions or the use of greener, recyclable solvents is a key direction. scielo.br

The table below illustrates how different synthetic strategies can impact efficiency.

| Reaction Type | Key Feature | Advantage | Future Goal |

| Multicomponent Reactions | High convergence | High atom economy, reduced steps nih.govbeilstein-journals.org | Design of novel MCRs with broader scopes |

| Catalytic Reactions | Low catalyst loading | High efficiency, potential for recyclability orgsyn.org | Development of more active and selective catalysts |

| Solvent-Free Synthesis | No solvent used | Reduced waste, simplified workup scielo.br | Broader application to various transformations |

Development of Novel Catalytic Systems for Improved Selectivity and Yields

Catalysis is at the heart of efficient and selective organic synthesis. The development of new catalytic systems for reactions involving this compound is a vibrant area of research.

Current and future research directions include:

Enantioselective Catalysis: A major focus is on the development of chiral catalysts to control the stereochemical outcome of reactions, producing enantiomerically pure compounds, which is critical for the pharmaceutical industry. beilstein-journals.orgacs.org Chiral bifunctional organocatalysts, for instance, have shown promise in similar systems. rsc.org

Novel Organocatalysts: There is a growing interest in metal-free organocatalysis to avoid residual metal contamination in the final products. rsc.org Guanidine-bisurea bifunctional organocatalysts, for example, have been successfully used in the asymmetric α-amination of β-keto esters. beilstein-journals.org

The following table highlights some promising catalyst types.

| Catalyst Type | Advantage | Example Application |

| Chiral Organocatalysts | Metal-free, high enantioselectivity | Asymmetric α-amination, cyclopropanation beilstein-journals.orgunl.pt |

| Transition Metal Complexes | High reactivity and selectivity | Cross-coupling reactions orgsyn.org |

| Heterogeneous Catalysts | Recyclability, ease of separation | Knoevenagel condensation, MCRs frontiersin.orgchemmethod.com |

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique structure of this compound, with its multiple reactive sites, suggests that it may participate in a wide range of yet-to-be-discovered reactions. researchgate.net

Future research will likely focus on:

Domino and Tandem Reactions: Designing new reaction cascades where a single synthetic operation generates significant molecular complexity. Organocatalytic domino reactions have already been used for the enantioselective synthesis of complex cyclic structures. unl.pt

Reactions with Novel Partners: Investigating the reactivity of this compound with unconventional reaction partners to access novel molecular scaffolds.

Photochemical and Electrochemical Reactions: Exploring the use of light or electricity to drive unique transformations that are not accessible through traditional thermal methods. beilstein-journals.orgsci-hub.se

Synthesis of Novel Heterocycles: As a versatile building block, it can be used to construct a wide variety of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. rsc.org

Advancements in Sustainable and Environmentally Benign Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy. jocpr.com For this compound, this translates to developing cleaner and more sustainable methods for its synthesis and use.

Key strategies being pursued include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. scielo.br

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. nih.gov

Renewable Feedstocks: Investigating the potential for synthesizing the precursor, ethyl acetoacetate (B1235776), from renewable bio-based resources.

Integration with Automated Synthesis and Flow Chemistry for Scale-Up and Discovery

The integration of modern technologies like automated synthesis and flow chemistry offers powerful tools for accelerating chemical research and development.

Future prospects in this area include:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.govsioc-journal.cn The application of flow chemistry can lead to higher yields and purities for reactions involving this compound. sci-hub.se

Automated Synthesis Platforms: Automated systems can perform a large number of experiments in a short amount of time, enabling high-throughput screening of reaction conditions, catalysts, and substrates. sci-hub.se This can rapidly accelerate the discovery of new reactions and the optimization of existing ones.

Process Intensification: Combining flow chemistry with other process intensification techniques can lead to highly efficient and compact chemical manufacturing processes. numberanalytics.com

The adoption of these technologies will be crucial for the efficient and scalable production of valuable chemical entities derived from this compound.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-formyl-3-oxobutanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via condensation reactions between ethyl acetoacetate derivatives and formylating agents under controlled pH and temperature. For example, enzymatic catalysis using lipases or esterases offers stereoselective advantages, though yields may vary depending on solvent polarity and enzyme stability . Alternative routes involve Claisen-Schmidt condensation , where stoichiometric ratios of reactants and catalyst selection (e.g., acid vs. base) critically impact purity. Optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side reactions like over-oxidation .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how do key spectral signatures correlate with its functional groups?

- NMR : The NMR spectrum shows distinct signals for the formyl proton (~9.8 ppm, singlet) and the α-keto ester protons (δ 4.2–4.4 ppm for the ethyl group, δ 2.5–3.0 ppm for the methylene adjacent to the ketone). NMR confirms the carbonyl carbons (δ 170–210 ppm) .

- IR : Strong absorption bands at ~1720 cm (ester C=O) and ~1680 cm (ketone C=O) are diagnostic. The formyl group exhibits a stretch near 2820 cm (C–H aldehyde) .

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in related oxobutanoate derivatives, where hydrogen bonding between the formyl group and ester oxygen influences crystal packing .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can model the electrophilic character of the formyl and ketone groups. By analyzing Frontier Molecular Orbitals (FMOs), researchers identify reactive sites for nucleophilic attack (e.g., hydrazine or hydroxylamine additions). Solvent effects (polar aprotic vs. protic) are modeled using implicit solvation to predict regioselectivity. Transition-state simulations further clarify kinetic vs. thermodynamic control in reactions like enolate formation .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., intermolecular vs. intramolecular interactions) can arise from polymorphism or twinning. Using SHELXL (via the SHELX suite), researchers refine structures against high-resolution data, applying restraints for disordered moieties. Comparative analysis of independent molecules in the asymmetric unit (as seen in related hydrazono derivatives) helps validate geometric parameters .

Q. How do supramolecular interactions influence the biological activity of this compound?

The compound’s hydrogen-bonding capacity (via formyl, ketone, and ester groups) enables interactions with enzyme active sites, such as metabolic pathway targets (e.g., oxidoreductases). Crystallographic studies reveal that hydrogen-bonded dimers or chains (e.g., S(6) graph-set motifs) may stabilize binding conformations. Pharmacophore modeling integrates these interactions to design analogs with enhanced bioactivity .

Q. What experimental designs are recommended to elucidate mechanisms of action in biological systems?

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates to assess competitive/non-competitive binding.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target proteins.

- Molecular docking : Validates interaction hypotheses by aligning the compound’s electrostatic potential with protein active sites (e.g., cytochrome P450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.